molecular formula C17H23N3O3S B7640869 N-[[4-(ethylsulfonylamino)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide

N-[[4-(ethylsulfonylamino)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide

Numéro de catalogue B7640869
Poids moléculaire: 349.4 g/mol
Clé InChI: MQWBRAVGZPSDBV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[[4-(ethylsulfonylamino)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide, commonly known as ESI-09, is a small molecule inhibitor that is used in scientific research. It is a potent and selective inhibitor of the Epithelial Sodium Channel (ENaC), which is a protein that is involved in the regulation of sodium ion transport in epithelial cells. ESI-09 has been extensively studied for its effects on ENaC and its potential applications in various fields of research.

Mécanisme D'action

ESI-09 works by binding to the extracellular domain of N-[[4-(ethylsulfonylamino)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide and inhibiting its activity. This compound is a protein that is composed of three subunits, and ESI-09 binds to a specific site on one of these subunits to prevent sodium ions from passing through the channel. This results in a decrease in sodium ion transport and a reduction in fluid absorption in epithelial cells.
Biochemical and Physiological Effects:
ESI-09 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that ESI-09 inhibits this compound activity in a dose-dependent manner, with higher concentrations resulting in greater inhibition. In vivo studies have shown that ESI-09 can reduce blood pressure and improve lung function in animal models of hypertension and cystic fibrosis, respectively.

Avantages Et Limitations Des Expériences En Laboratoire

ESI-09 has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of N-[[4-(ethylsulfonylamino)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide, which makes it a valuable tool for studying the role of this compound in various physiological processes. It is also relatively easy to administer and has a low toxicity profile. However, there are also some limitations to its use. ESI-09 is a small molecule inhibitor, which means that it may not be effective in all cell types or tissues. Additionally, its effects on other ion channels or proteins may need to be considered when interpreting experimental results.

Orientations Futures

There are many potential future directions for research involving ESI-09. One area of interest is the development of more potent and selective inhibitors of N-[[4-(ethylsulfonylamino)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide, which could have greater therapeutic potential. Another area of research is the use of ESI-09 in combination with other drugs to treat diseases that involve abnormal sodium ion transport. Additionally, further studies are needed to better understand the mechanisms of action of ESI-09 and its effects on other ion channels and proteins.

Méthodes De Synthèse

ESI-09 can be synthesized using a multi-step chemical process. The first step involves the reaction of 4-ethylsulfonylbenzaldehyde with 1-bromo-2-methylpropane to produce an intermediate compound. This intermediate is then reacted with a pyrrole-2-carboxylic acid derivative to produce ESI-09. The synthesis of ESI-09 is a complex process that requires expertise in organic chemistry and specialized equipment.

Applications De Recherche Scientifique

ESI-09 has been extensively studied for its effects on N-[[4-(ethylsulfonylamino)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide and its potential applications in various fields of research. This compound is a protein that is involved in the regulation of sodium ion transport in epithelial cells, which is important for maintaining fluid balance in the body. ESI-09 has been shown to inhibit this compound activity, which could have potential applications in the treatment of hypertension, cystic fibrosis, and other diseases that involve abnormal sodium ion transport.

Propriétés

IUPAC Name

N-[[4-(ethylsulfonylamino)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-4-24(22,23)19-15-9-7-14(8-10-15)12-18-17(21)16-6-5-11-20(16)13(2)3/h5-11,13,19H,4,12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWBRAVGZPSDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)CNC(=O)C2=CC=CN2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.